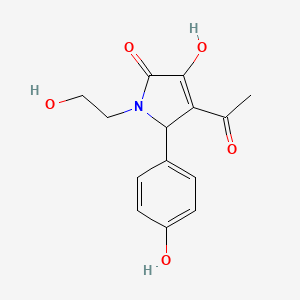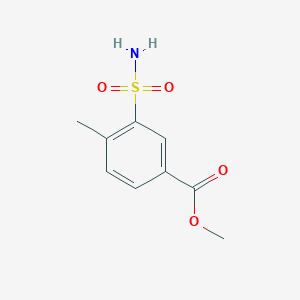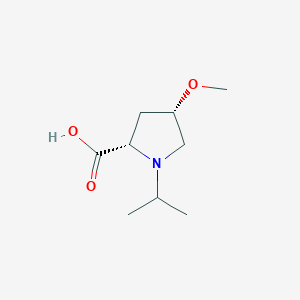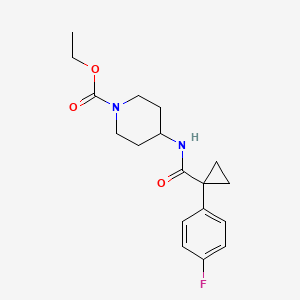
3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline (AHHP) is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis Techniques and Molecular Structures
- The synthesis of Pyrrolo[1,2-a]quinoxaline derivatives via Lewis Acid-Catalyzed Reactions showcases the versatility of pyrrole derivatives in constructing complex molecular architectures, potentially applicable in materials science and pharmaceutical research (Kobayashi et al., 2001).
- Another study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones presents a method for preparing substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, demonstrating the potential for creating bioactive compounds with these core structures (Nguyen et al., 2022).
Molecular Encapsulation and Stability
- Research into the molecular encapsulation of 2-acetyl-1-pyrroline (2AP) with β-cyclodextrin derivatives highlights the use of pyrrole derivatives in enhancing the stability and solubility of volatile compounds, indicating applications in food science and aroma preservation (Mahalapbutr et al., 2021).
Antimicrobial Applications
- The synthesis and antimicrobial evaluation of novel isoxazoline-incorporated pyrrole derivatives suggest their potential in developing new antimicrobial agents. This indicates the broader applicability of pyrrole derivatives beyond their traditional roles (Kumar et al., 2017).
Antioxidant Properties
- A study on the synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones provides experimental and theoretical insights into the antioxidant potential of these compounds, suggesting their utility in pharmaceutical and nutraceutical applications (Nguyen et al., 2022).
properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8(17)11-12(9-2-4-10(18)5-3-9)15(6-7-16)14(20)13(11)19/h2-5,12,16,18-19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQZKXSZZNMUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)O)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-5-oxo-3-pyrroline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)



![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)
![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)
![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)
![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)
![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)